molecular formula C10H11BrO2 B2560481 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid CAS No. 1824605-09-5

2-(4-(Bromomethyl)-3-methylphenyl)acetic acid

Cat. No.: B2560481
CAS No.: 1824605-09-5
M. Wt: 243.1
InChI Key: ZJJGEZCRQRVGBK-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-3-methylphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)-3-methylphenyl)acetic acid typically involves the bromination of 3-methylbenzyl alcohol followed by a carboxylation reaction. One common method includes the following steps:

    Bromination: 3-methylbenzyl alcohol is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to yield 4-(bromomethyl)-3-methylbenzyl alcohol.

    Oxidation: The bromomethylated intermediate is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly reagents and solvents is also considered to minimize hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)-3-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a corresponding acyl chloride.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Thionyl chloride (SOCl2) for conversion to acyl chloride.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction to alcohol.

    Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Oxidation: Formation of acyl chloride.

    Reduction: Formation of benzyl alcohol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(4-(Bromomethyl)-3-methylphenyl)acetic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.

    Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: Lacks the bromomethyl and methyl substitutions, making it less reactive in certain substitution reactions.

    4-Bromophenylacetic Acid: Contains a bromine atom directly attached to the phenyl ring, which may lead to different reactivity patterns.

    3-Methylphenylacetic Acid: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.

Uniqueness

2-(4-(Bromomethyl)-3-methylphenyl)acetic acid is unique due to the presence of both bromomethyl and methyl groups on the phenyl ring, which provides a combination of reactivity and steric effects that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

2-[4-(bromomethyl)-3-methylphenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJGEZCRQRVGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824605-09-5
Record name 2-[4-(bromomethyl)-3-methylphenyl]acetic acid
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